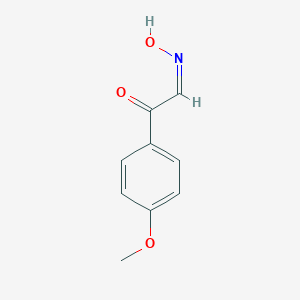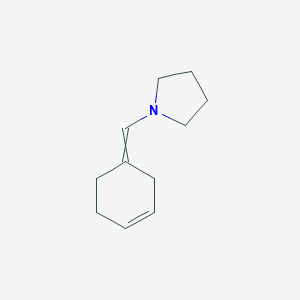
1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine, also known as CCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CCP is a heterocyclic compound that belongs to the class of pyrrolidines, which are commonly used as building blocks in organic synthesis.
作用机制
The mechanism of action of 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine is not fully understood. However, it is believed that 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine exerts its effects by modulating the activity of various signaling pathways involved in inflammation, apoptosis, and cell growth. Specifically, 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine also activates the JNK/p38 MAPK signaling pathway, which is involved in the induction of apoptosis.
生化和生理效应
1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine has also been found to reduce the expression of MMP-9, an enzyme that is involved in the degradation of extracellular matrix proteins, which are essential for tissue repair and remodeling.
实验室实验的优点和局限性
One of the advantages of using 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine in lab experiments is its relatively simple synthesis method. Moreover, 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine is a stable compound that can be easily stored and transported. However, one of the limitations of using 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine is its low solubility in water, which can make it difficult to use in certain experiments. Moreover, 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine has not been extensively studied in vivo, which limits its potential applications in animal studies.
未来方向
There are several future directions for the research on 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine. One of the potential applications of 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine is in the treatment of cancer. Further studies are needed to determine the efficacy of 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine in inhibiting the growth of cancer cells in vivo. Moreover, 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. Further studies are needed to determine the mechanism of action of 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine in neuroprotection. Additionally, 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to determine the efficacy of 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine in reducing inflammation and pain in vivo.
Conclusion:
In conclusion, 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine exerts its effects by modulating the activity of various signaling pathways involved in inflammation, apoptosis, and cell growth. 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine has several advantages and limitations for lab experiments, and there are several future directions for the research on 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine, including its potential applications in the treatment of cancer, neurodegenerative diseases, and inflammatory diseases.
合成方法
1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine can be synthesized through a multistep process that involves the reaction of cyclohexenylmethylamine with α,β-unsaturated aldehydes. The reaction proceeds through a Michael addition followed by a cyclization step to form the pyrrolidine ring. The resulting product can be purified through column chromatography to obtain pure 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine.
科学研究应用
1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. Moreover, 1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
18205-60-2 |
|---|---|
产品名称 |
1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine |
分子式 |
C11H17N |
分子量 |
163.26 g/mol |
IUPAC 名称 |
1-(cyclohex-3-en-1-ylidenemethyl)pyrrolidine |
InChI |
InChI=1S/C11H17N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-2,10H,3-9H2 |
InChI 键 |
KIEOJVRTCDEYFN-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C=C2CCC=CC2 |
规范 SMILES |
C1CCN(C1)C=C2CCC=CC2 |
同义词 |
1-(3-Cyclohexen-1-ylidenemethyl)pyrrolidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(NE)-N-[(6Z)-6-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231151.png)

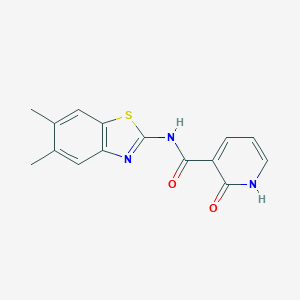
![Methyl {[2,2-bis(dimethylamino)vinyl]imino}(cyano)acetate](/img/structure/B231161.png)
![Methyl cyano{[2-(dimethylamino)-2-phenylvinyl]imino}acetate](/img/structure/B231162.png)
![N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B231163.png)

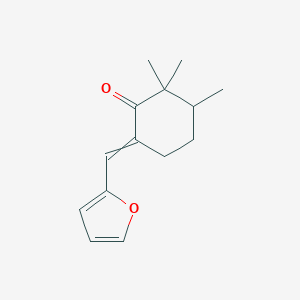
![1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene](/img/structure/B231183.png)

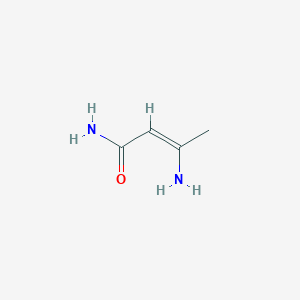
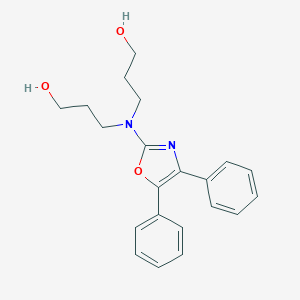
![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)
